Bimatoprost isopropyl ester
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Overview
Description
Bimatoprost isopropyl ester is a synthetic analog of prostaglandin, primarily used in the treatment of ocular conditions such as glaucoma and ocular hypertension. It is a derivative of bimatoprost, which is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral route . This compound is also explored for its potential in promoting hair growth, particularly in conditions like hypotrichosis of the eyelashes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bimatoprost isopropyl ester typically involves the esterification of bimatoprost acid. One common method includes the reaction of bimatoprost acid with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is followed by purification steps, including crystallization or chromatography, to obtain the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Bimatoprost isopropyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bimatoprost acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Bimatoprost acid.
Reduction: Bimatoprost alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bimatoprost isopropyl ester has diverse applications in scientific research:
Chemistry: It is used as a model compound in the study of prostaglandin analogs and their chemical properties.
Biology: Research focuses on its effects on cellular pathways and its potential in promoting hair growth.
Medicine: It is extensively studied for its therapeutic effects in treating glaucoma and ocular hypertension.
Mechanism of Action
Bimatoprost isopropyl ester exerts its effects by mimicking the activity of natural prostaglandins. It binds to prostaglandin receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure . In hair follicles, it interacts with prostaglandin receptors in the dermal papilla and outer epithelial sheath, stimulating the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase . This results in longer, thicker, and darker eyelashes.
Comparison with Similar Compounds
- Latanoprost
- Travoprost
- Unoprostone
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPRSJSQLFBO-DYZSFVSISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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